molecular formula C19H24N4O4 B15156087 Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate

Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate

Cat. No.: B15156087
M. Wt: 372.4 g/mol
InChI Key: ADUXEMGBZYSADJ-UHFFFAOYSA-N
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Description

Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate is a complex organic compound that features a 1,2,4-oxadiazole ring, a piperidine ring, and an ester functional group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic ring and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate is not fully understood, but it likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar pharmacological properties.

    Piperidine Derivatives: Compounds with a piperidine ring are often used in medicinal chemistry due to their biological activity.

    Ester Derivatives: Esters are common in organic synthesis and drug design due to their stability and reactivity.

Uniqueness

Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 2-[[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl]amino]acetate

InChI

InChI=1S/C19H24N4O4/c1-2-26-17(24)12-20-19(25)15-8-10-23(11-9-15)13-16-21-18(22-27-16)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,20,25)

InChI Key

ADUXEMGBZYSADJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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